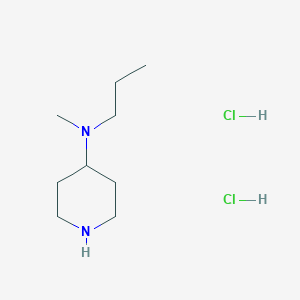![molecular formula C9H13Cl2N3 B15307770 1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15307770.png)
1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives.
Preparation Methods
The synthesis of 1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydro-5-azaindoles and 5-azaindoles . The reaction conditions often include the use of acid catalysts, which can significantly influence the yield and purity of the final product . Industrial production methods may involve optimizing these reaction conditions to achieve higher efficiency and scalability.
Chemical Reactions Analysis
1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules in organic chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting various diseases.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes . By inhibiting these receptors, the compound can modulate signaling pathways involved in cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent activities against FGFRs and are studied for their potential therapeutic applications.
Pyrrolo[3,2-c]pyridine derivatives: These compounds are used as bioisosteres for designing drugs with improved pharmacological properties.
Properties
Molecular Formula |
C9H13Cl2N3 |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
1-(1H-pyrrolo[3,2-c]pyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c1-6(10)9-4-7-5-11-3-2-8(7)12-9;;/h2-6,12H,10H2,1H3;2*1H |
InChI Key |
WVDQYQPRYPDAPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(N1)C=CN=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


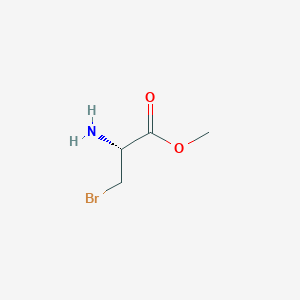
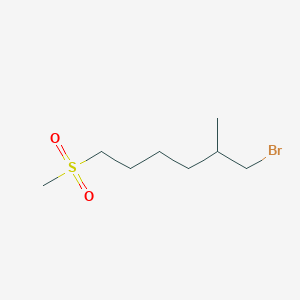
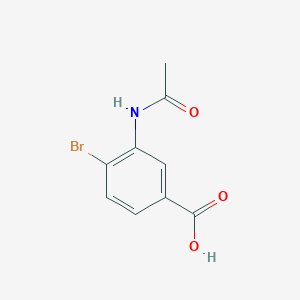
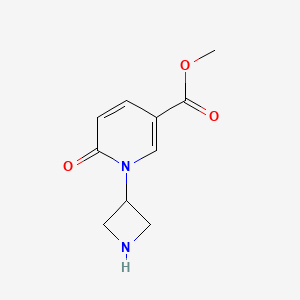

![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B15307735.png)
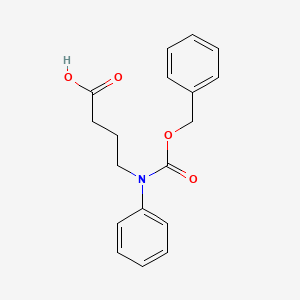
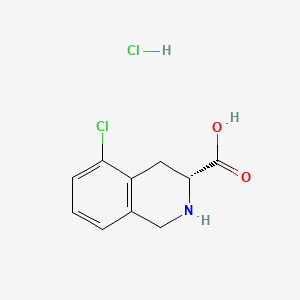
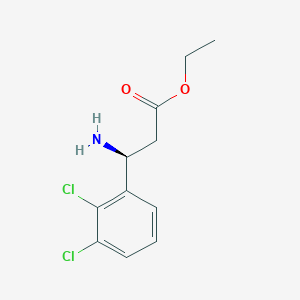
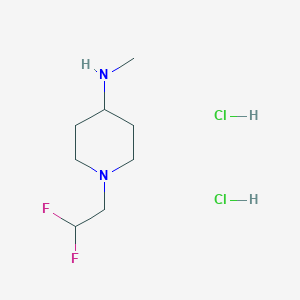
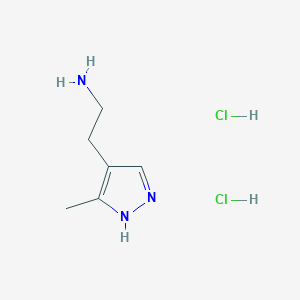
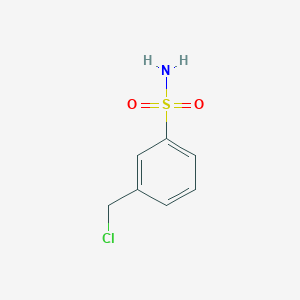
![4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid](/img/structure/B15307783.png)
